2-(Carboxymethyl)-4-nitrobenzoic acid
Overview
Description
2-(Carboxymethyl)-4-nitrobenzoic acid is an organic compound characterized by the presence of a carboxymethyl group and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxymethyl)-4-nitrobenzoic acid typically involves the nitration of a benzoic acid derivative followed by carboxymethylation. One common method is the nitration of methyl benzoate to form methyl 4-nitrobenzoate, which is then hydrolyzed to yield 4-nitrobenzoic acid. The carboxymethylation is achieved by reacting 4-nitrobenzoic acid with chloroacetic acid in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Carboxymethyl)-4-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide and chloroacetic acid for carboxymethylation.
Major Products
Reduction of the nitro group: 2-(Carboxymethyl)-4-aminobenzoic acid.
Reduction of the carboxyl group: 2-(Hydroxymethyl)-4-nitrobenzoic acid.
Substitution reactions: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-(Carboxymethyl)-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Carboxymethyl)-4-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxymethyl group enhances the compound’s solubility and facilitates its transport within biological systems.
Comparison with Similar Compounds
2-(Carboxymethyl)-4-nitrobenzoic acid can be compared with other similar compounds such as:
4-Nitrobenzoic acid: Lacks the carboxymethyl group, making it less soluble and less reactive in certain chemical reactions.
2-(Carboxymethyl)benzoic acid: Lacks the nitro group, resulting in different chemical and biological properties.
2-(Hydroxymethyl)-4-nitrobenzoic acid: Similar structure but with a hydroxymethyl group instead of a carboxymethyl group, leading to different reactivity and applications.
The unique combination of the carboxymethyl and nitro groups in this compound gives it distinct properties that make it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(carboxymethyl)-4-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO6/c11-8(12)4-5-3-6(10(15)16)1-2-7(5)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXXWBQEZGLFMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00960195 | |
Record name | 2-(Carboxymethyl)-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00960195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39585-32-5 | |
Record name | 2-(Carboxymethyl)-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00960195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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